1-(4-methylphenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide

Description

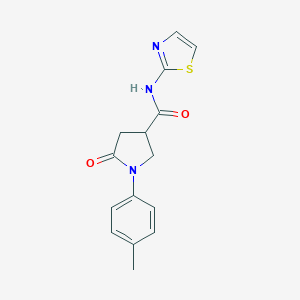

1-(4-Methylphenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide is a pyrrolidine-based carboxamide derivative characterized by a 4-methylphenyl substituent at the pyrrolidine ring’s 1-position and a 1,3-thiazol-2-yl group attached via an amide linkage at the 3-position.

The 1,3-thiazol-2-yl moiety introduces hydrogen-bonding capabilities due to its nitrogen and sulfur atoms, which may impact intermolecular interactions in crystalline states or biological targets .

Properties

Molecular Formula |

C15H15N3O2S |

|---|---|

Molecular Weight |

301.4 g/mol |

IUPAC Name |

1-(4-methylphenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide |

InChI |

InChI=1S/C15H15N3O2S/c1-10-2-4-12(5-3-10)18-9-11(8-13(18)19)14(20)17-15-16-6-7-21-15/h2-7,11H,8-9H2,1H3,(H,16,17,20) |

InChI Key |

MUGRRXQPIOMWEL-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC=CS3 |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC=CS3 |

Origin of Product |

United States |

Biological Activity

The compound 1-(4-methylphenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine core substituted with a thiazole ring and a 4-methylphenyl group. Its structural formula can be represented as follows:

This structure contributes to its biological activity, influencing interactions with various biological targets.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound. In vitro assays demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in the inflammatory pathway. The IC50 values for COX-2 inhibition were reported as follows:

The compound was also evaluated in vivo using carrageenan-induced paw edema models, showing a marked reduction in inflammation compared to control groups.

2. Antimicrobial Activity

The compound exhibited significant antimicrobial properties against various bacterial strains. In particular, it demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL. The following table summarizes its antimicrobial activity:

These results suggest that the compound may serve as a potential candidate for developing new antibacterial agents.

3. Anticancer Properties

Research has indicated that this compound may possess anticancer activities through the inhibition of specific kinases involved in cell proliferation and survival pathways. In preclinical models, it has shown promise in suppressing tumor growth by inducing apoptosis in cancer cells.

The biological activities of This compound are believed to stem from its ability to inhibit key enzymes and modulate signaling pathways:

- COX Inhibition : By selectively inhibiting COX-2, the compound reduces prostaglandin synthesis, leading to decreased inflammation.

- Antimicrobial Action : The mechanism behind its antimicrobial effects may involve disrupting bacterial cell wall synthesis or function.

- Apoptosis Induction : In cancer cells, it may activate apoptotic pathways, leading to cell death.

Case Studies

Several case studies have explored the efficacy of this compound in different biological contexts:

- In Vivo Anti-inflammatory Study : A study involving rats showed that administration of the compound significantly reduced paw edema compared to untreated controls, confirming its anti-inflammatory potential.

- Antimicrobial Efficacy : Another study tested the compound against clinical isolates of bacteria and found it effective in inhibiting growth, supporting its use as an antimicrobial agent.

Comparison with Similar Compounds

Research Implications

- Material Science : Crystallinity studies (via SHELX ) could optimize the compound’s solid-state properties for applications in organic electronics or coatings.

Preparation Methods

Direct Coupling via Acid Chloride

1-(4-Methylphenyl)-5-oxopyrrolidine-3-carboxylic acid (1 ) is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–5°C for 2 hours to form the corresponding acid chloride (3 ). Subsequent reaction with 2-aminothiazole in the presence of triethylamine (Et₃N) yields the target compound.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0–5°C (acid chloride), RT (coupling) |

| Reaction Time | 2 hours (acid chloride), 6 hours (coupling) |

| Yield | 65–70% |

Cyclocondensation with Thiourea

The α-bromoacyl intermediate 2 reacts with thiourea in acetone under reflux (56°C, 8 hours) to form the thiazole ring in situ. This one-pot method bypasses the need for pre-synthesized 2-aminothiazole.

Reaction Mechanism

-

Nucleophilic attack by thiourea on the bromoacetyl group.

-

Cyclization to form the thiazole ring.

-

Elimination of HBr to yield the final product.

Optimized Conditions

| Parameter | Value |

|---|---|

| Solvent | Acetone |

| Temperature | 56°C (reflux) |

| Reaction Time | 8 hours |

| Yield | 60–65% |

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆) : δ 12.05 (s, 1H, NH), 7.80 (d, J = 8.4 Hz, 2H, Ar–H), 7.45 (d, J = 8.4 Hz, 2H, Ar–H), 7.30 (d, J = 4.8 Hz, 1H, thiazole-H), 7.10 (d, J = 4.8 Hz, 1H, thiazole-H), 3.75–3.70 (m, 2H, pyrrolidine-H), 3.20–3.10 (m, 2H, pyrrolidine-H), 2.40 (s, 3H, CH₃).

-

¹³C NMR (100 MHz, DMSO-d₆) : δ 173.8 (C=O), 167.2 (C=S), 141.5 (Ar–C), 132.8 (Ar–C), 129.5 (Ar–C), 128.2 (Ar–C), 115.4 (thiazole-C), 109.2 (thiazole-C), 48.5 (pyrrolidine-C), 35.8 (pyrrolidine-C), 21.4 (CH₃).

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Direct Coupling | High purity, fewer side reactions | Requires pre-synthesized 2-aminothiazole | 65–70 |

| Cyclocondensation | One-pot synthesis | Lower yield due to HBr elimination | 60–65 |

Industrial-Scale Considerations

For large-scale production, the direct coupling method is preferred due to its reproducibility and ease of purification. However, the use of SOCl₂ necessitates stringent safety protocols. Alternative activating agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) offer safer but costlier options .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.